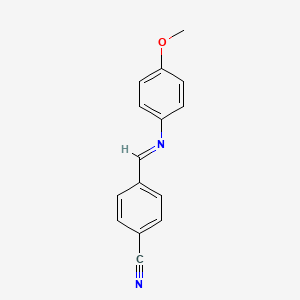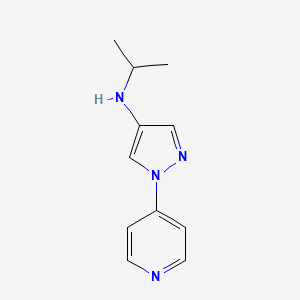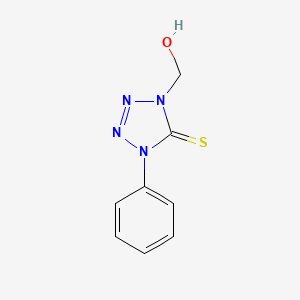
4-chlorobenzene-1,2-diamine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobenzene-1,2-diamine is an organic compound with the molecular formula C6H7ClN2. It is also known as 4-chloro-o-phenylenediamine. This compound is a derivative of benzene, where two amino groups are attached to the benzene ring at the 1 and 2 positions, and a chlorine atom is attached at the 4 position. Sulfuric acid is often used in conjunction with this compound in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chlorobenzene-1,2-diamine can be synthesized through several methods. One common method involves the reduction of 4-chloro-1,2-dinitrobenzene using a reducing agent such as tin(II) chloride in hydrochloric acid. The reaction typically proceeds under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 4-chlorobenzene-1,2-diamine often involves the catalytic hydrogenation of 4-chloro-1,2-dinitrobenzene. This process is carried out in the presence of a catalyst such as palladium on carbon under high pressure and temperature .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorobenzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and catalytic hydrogenation are commonly used.
Substitution: Reagents like nitric acid and sulfuric acid are used for nitration reactions
Major Products
Oxidation: Produces quinones.
Reduction: Produces corresponding amines.
Substitution: Produces nitro derivatives
Applications De Recherche Scientifique
4-Chlorobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used in the production of dyes and pigments .
Mécanisme D'action
The mechanism of action of 4-chlorobenzene-1,2-diamine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. In oxidation reactions, it can lose electrons to form quinones. The specific pathways and molecular targets depend on the type of reaction it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,4-phenylenediamine: Similar structure but with chlorine and amino groups at different positions.
4-Chloro-1,3-diaminobenzene: Similar structure but with amino groups at different positions.
Uniqueness
4-Chlorobenzene-1,2-diamine is unique due to its specific arrangement of chlorine and amino groups, which gives it distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
68459-98-3 |
|---|---|
Formule moléculaire |
C6H9ClN2O4S |
Poids moléculaire |
240.67 g/mol |
Nom IUPAC |
4-chlorobenzene-1,2-diamine;sulfuric acid |
InChI |
InChI=1S/C6H7ClN2.H2O4S/c7-4-1-2-5(8)6(9)3-4;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4) |
Clé InChI |
QLBNVFYDSCHETM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)N)N.OS(=O)(=O)O |
SMILES canonique |
C1=CC(=C(C=C1Cl)N)N.OS(=O)(=O)O |
| 68459-98-3 | |
Numéros CAS associés |
95-83-0 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3,4,5-Triacetyloxy-6-(4-nitroanilino)oxan-2-yl]methyl acetate](/img/structure/B1614550.png)

![[(1R,3R,5S,6R)-8-methyl-3-(3,4,5-trimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] 1-methylpyrrole-2-carboxylate](/img/structure/B1614554.png)








